N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C13H11Cl2N3O2S. It is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a benzenesulfonohydrazide group. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,6-dichloropyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the hydrazone derivative.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are employed to enhance efficiency and reduce production costs. Quality control measures, such as chromatographic techniques and spectroscopy, are used to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities. It may be used as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for further optimization.
Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
N'-((2,6-Dichloropyridin-3-yl)methyl)diethylamine
Uniqueness: N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of the benzenesulfonohydrazide group
Properties
IUPAC Name |
N-[(E)-(2,6-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBDDWOJOWYJHQ-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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